1-(1-Naphthyl)cyclopropanemethanamine
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Overview
Description
1-(1-Naphthyl)cyclopropanemethanamine is a chemical compound with the molecular formula C14H15N It is a research chemical known for its unique structure, which includes a naphthyl group attached to a cyclopropane ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclopropanemethanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of naphthyl ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like amines or halides under mild conditions.
Major Products Formed:
Oxidation: Naphthyl ketones.
Reduction: Amine derivatives.
Substitution: Functionalized naphthyl compounds.
Scientific Research Applications
1-(1-Naphthyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity. The methanamine linkage allows for hydrogen bonding with target molecules, enhancing its specificity and potency.
Comparison with Similar Compounds
1-Naphthylamine: Shares the naphthyl group but lacks the cyclopropane ring.
1-Naphthol: Contains a hydroxyl group instead of the methanamine linkage.
1-Naphthyl isothiocyanate: Features an isothiocyanate group in place of the methanamine linkage.
Uniqueness: 1-(1-Naphthyl)cyclopropanemethanamine is unique due to its combination of a naphthyl group, cyclopropane ring, and methanamine linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1-naphthalen-1-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10,15H2 |
InChI Key |
QQDSRHJHSWYOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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